1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)-2-propanol
Overview
Description
1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)-2-propanol is a useful research compound. Its molecular formula is C22H39N3O4 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.29405673 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Monoamine Re-uptake Inhibition
Research has identified compounds structurally related to "1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)-2-propanol" as potent inhibitors of biogenic amine re-uptake, showing promise for the development of antidepressants. The relationship between their in vitro and in vivo activity as dopamine-reuptake inhibitors was explored, providing insights into their potential therapeutic applications (Wieringa et al., 2010).
Antimicrobial Activity
The synthesis of novel derivatives related to the compound has been studied for their antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Structural and Thermodynamic Properties
Investigations into the structural and thermodynamic properties of compounds structurally similar to "this compound" have contributed to our understanding of their chemical behavior. This research provides valuable information for further applications in chemical engineering and pharmaceutical sciences (Hamborg & Versteeg, 2009).
CO₂ Capture Efficiency
The compound's derivatives have also been examined for their efficiency in carbon dioxide capture, highlighting the potential for environmental applications. Their resistance to thermal degradation and oxidation makes them suitable for use in capturing CO₂, offering a pathway to reduce greenhouse gas emissions (Freeman et al., 2010).
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methoxy-2-methylpropyl)amino]methyl]phenoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O4/c1-6-24-9-11-25(12-10-24)15-19(26)16-29-20-8-7-18(13-21(20)27-4)14-23-17-22(2,3)28-5/h7-8,13,19,23,26H,6,9-12,14-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYIZZSIHVAVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC(C)(C)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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